![molecular formula C18H15N5O2 B2951087 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide CAS No. 2034311-11-8](/img/structure/B2951087.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

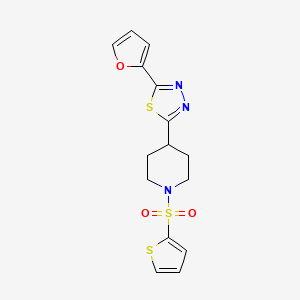

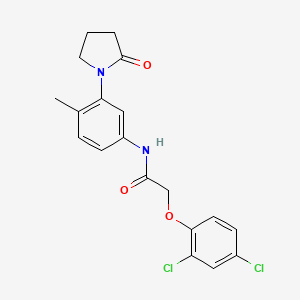

The compound “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a 1,2,3-triazine ring, an indole ring, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazine ring and the indole ring, followed by the attachment of the carboxamide group . The exact synthesis process would depend on the specific reactions used and the starting materials .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazine and indole rings, as well as the carboxamide group . The exact structure would depend on the specific arrangement and orientation of these groups within the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the 1,2,3-triazine and indole rings, as well as the carboxamide group . These groups could potentially participate in a variety of chemical reactions, depending on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazine and indole rings, as well as the carboxamide group . These groups could potentially affect properties such as solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

This compound has been evaluated for its potential as an anti-Alzheimer agent. Derivatives of 4-oxobenzo[d]1,2,3-triazin have been synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the progression of Alzheimer’s disease . These compounds have shown good inhibitory activity against AChE, with some derivatives exhibiting higher inhibitory activity than donepezil, a standard drug used in the treatment of Alzheimer’s .

Neuroprotective Effects

The derivatives of this compound have been studied for their neuroprotective activity against oxidative stress induced by H2O2 in PC12 cells . This is significant because oxidative stress is a key factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer’s.

Inhibition of β-Secretase

β-Secretase is an enzyme involved in the production of β-amyloid peptides, which accumulate in the brains of Alzheimer’s patients. While the compound has shown low activity against β-secretase, its derivatives may still hold potential for further development in this area .

Mixed-Type Inhibition Mode

The kinetic study of the compound’s derivatives revealed that they inhibit AChE in a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site . This dual interaction could provide a more effective approach to enzyme inhibition.

Molecular Docking Studies

Molecular docking studies have confirmed the interaction of the compound’s derivatives with the active sites of AChE. This provides a deeper understanding of the molecular basis for the inhibitory activity and can guide the design of more potent inhibitors .

Molecular Dynamics Studies

Molecular dynamics studies have been performed on these derivatives to understand their stability and interactions at the molecular level. Such studies are crucial for predicting the behavior of these compounds in biological systems .

Cholinesterase Inhibitors

The compound’s derivatives have been designed and screened as potential cholinesterase inhibitors. Cholinesterase inhibitors are a class of compounds that can enhance cognitive function by increasing the level of neurotransmitters in the brain .

Design and Synthesis of Derivatives

The design and synthesis of novel derivatives of this compound have been a significant area of research. These derivatives have been tailored to improve their pharmacological properties and potential therapeutic applications .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c24-17(13-5-6-15-12(11-13)7-8-19-15)20-9-10-23-18(25)14-3-1-2-4-16(14)21-22-23/h1-8,11,19H,9-10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNVLJOTUSZRRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2951005.png)

![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2951013.png)

![[(cyanomethyl)(phenyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate](/img/structure/B2951016.png)

![3-(2-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2951021.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2951024.png)

![8-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2951027.png)